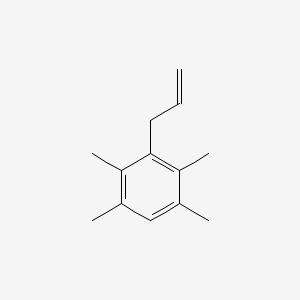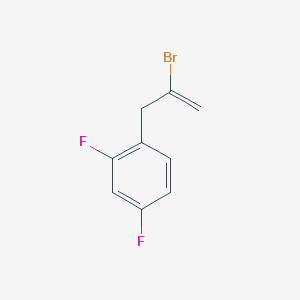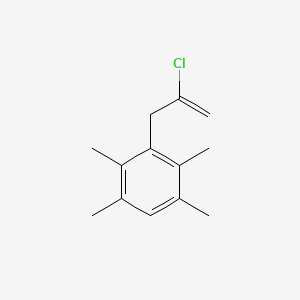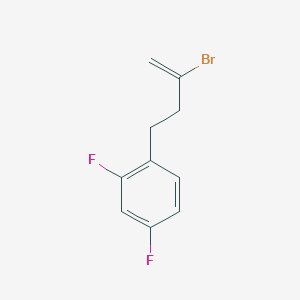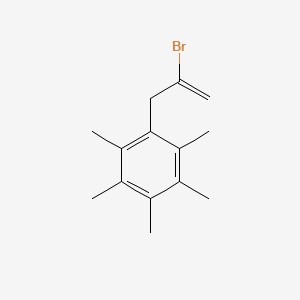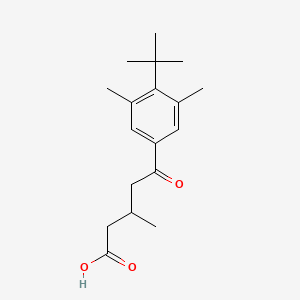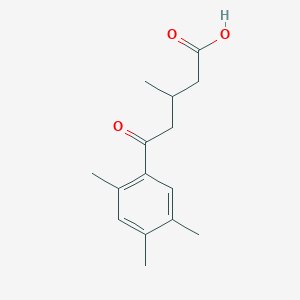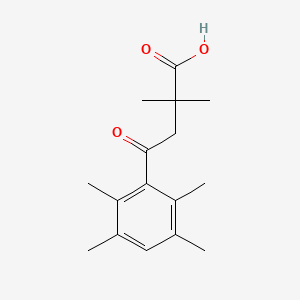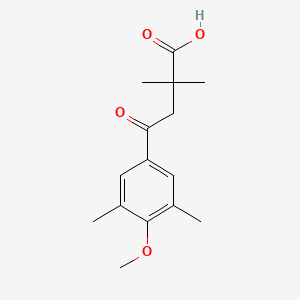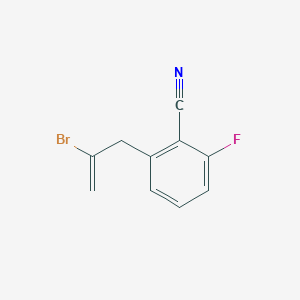
2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Methodologies and Characterization
- A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study developed a practical pilot-scale method for preparing 2-Fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline. The process addresses the challenges of using palladium and toxic phenylboronic acid in large-scale production, suggesting advancements in synthesizing fluorinated and brominated compounds that might be applicable to 2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene (Qiu et al., 2009).
Environmental and Toxicological Insights
- Novel Brominated Flame Retardants : This review examines the occurrence, environmental fate, and toxicity of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. It highlights the need for research on the environmental impacts of NBFRs and may indirectly relate to the environmental and health considerations for compounds like 2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene (Zuiderveen et al., 2020).
Potential Applications and Properties
Polytetrafluoroethylene Synthesis and Characterization
: This comprehensive review on the synthesis and characterization of Polytetrafluoroethylene (PTFE) and its derivatives, focusing on the homopolymerization of tetrafluoroethylene, provides insights into the chemical and physical properties of fluorinated polymers. The methodologies and applications discussed could offer parallels for understanding the potential uses and significance of similarly structured compounds like 2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene (Puts et al., 2019).
Fluorocarbon Refrigerants and their Syntheses : This review tracks the development of small fluorocarbon syntheses for applications as refrigerants, aerosol propellants, and solvents. The historical perspective and industrial manufacturing methods presented could be relevant for understanding the synthesis and applications of complex fluorinated compounds like 2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene (Sicard & Baker, 2020).
Propriétés
IUPAC Name |
2-(2-bromoprop-2-enyl)-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-7(11)5-8-3-2-4-10(12)9(8)6-13/h2-4H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFCDDHUFQMOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C(=CC=C1)F)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




